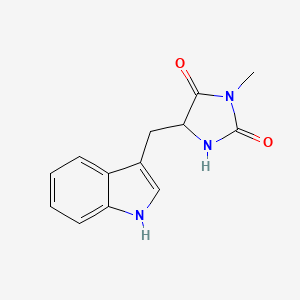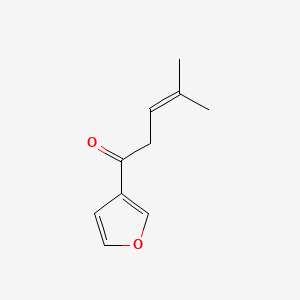
Egomaketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Egomaketone, also known as 3-penten-1-one, belongs to the class of organic compounds known as aryl alkyl ketones. These are ketones have the generic structure RC(=O)R', where R = aryl group and R'=alkyl group. This compound exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in fats and oils and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Analysis
Egomaketone, primarily derived from Perilla frutescens, has been a subject of interest in chemical synthesis and analysis. Researchers have explored methods for synthesizing this compound. For instance, 4-(3-furyl)-4-oxobutanoic acid, a compound related to this compound, was synthesized from 3-lithiofuran and succinic anhydride, leading to the creation of this compound in four steps (Koyanagi et al., 1995). This research showcases the process and methodology for synthesizing this compound, contributing to our understanding of its chemical properties and potential applications.
Genetic Analysis in Plant Chemotypes
In the realm of genetics, researchers have examined the genetic control of isothis compound formation in Perilla frutescens. This research highlighted that the accumulation of isothis compound (a related compound) in addition to perillaketone in the volatile oil of Perilla frutescens is controlled by an inhibitor gene, which presumably inhibits the isomerization of this compound leading to isothis compound (Koezuka et al., 1986). Such studies are crucial for understanding the biosynthetic pathways of these compounds in plants.
Biosynthetic Pathways
Another important aspect of this compound research involves understanding its biosynthetic pathways. A study on Perilla frutescens by Nishizawa et al. (1989) indicated that perillaketone is synthesized directly from the hypothetical precursor this compound, rather than being converted from isothis compound. This research provides valuable insights into the biosynthetic processes of essential oil components in plants, including this compound (Nishizawa et al., 1989).
Propiedades
Número CAS |
59204-74-9 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.2 g/mol |
Nombre IUPAC |
1-(furan-3-yl)-4-methylpent-3-en-1-one |
InChI |
InChI=1S/C10H12O2/c1-8(2)3-4-10(11)9-5-6-12-7-9/h3,5-7H,4H2,1-2H3 |
Clave InChI |
MGIXHQSSTZKVOO-UHFFFAOYSA-N |
SMILES |
CC(=CCC(=O)C1=COC=C1)C |
SMILES canónico |
CC(=CCC(=O)C1=COC=C1)C |
melting_point |
17°C |
| 59204-74-9 | |
Descripción física |
Liquid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


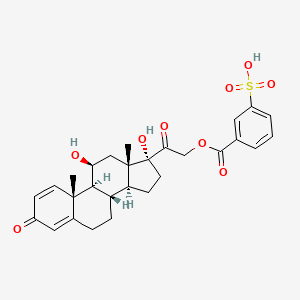

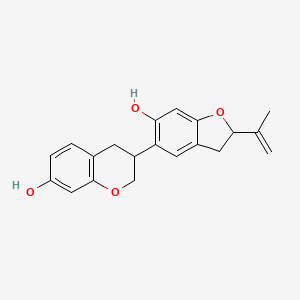
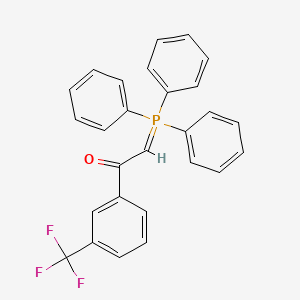
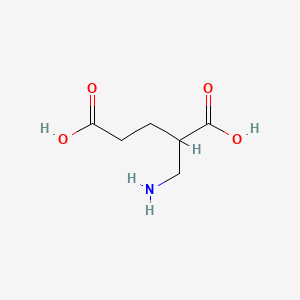
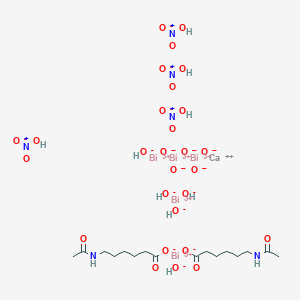
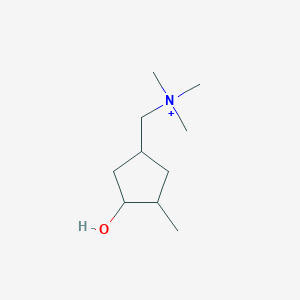
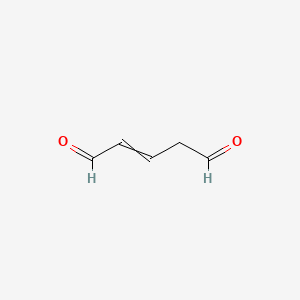
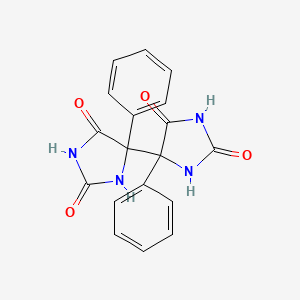
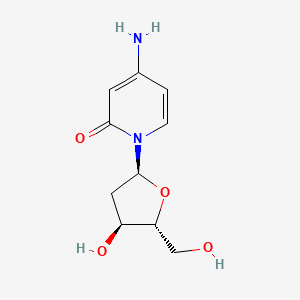
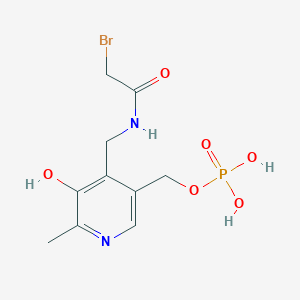
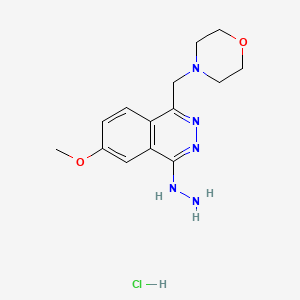
![[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-2-(2,4-dinitrophenyl)sulfanylpurin-6-yl] [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate](/img/structure/B1219759.png)
